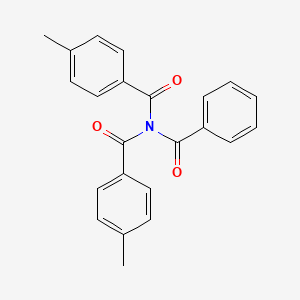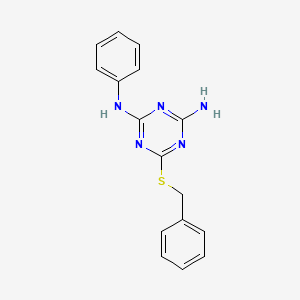
n,n-Diheptylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diheptylacetamide is an organic compound belonging to the class of N,N-dialkylamides. It is characterized by the presence of two heptyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diheptylacetamide can be synthesized through the reaction of heptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:
CH3CO2O+2C7H15NH2→CH3CON(C7H15)2+H2O
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diheptylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Diheptylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diheptylacetamide has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-Diheptylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating their extraction. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A common polar solvent used in organic synthesis.
N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of heptyl groups.
N,N-Dibutylacetamide: Contains butyl groups and is used in various chemical processes.
Uniqueness
N,N-Diheptylacetamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in specific industrial applications where longer alkyl chains are advantageous.
Properties
CAS No. |
24956-05-6 |
|---|---|
Molecular Formula |
C16H33NO |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
N,N-diheptylacetamide |
InChI |
InChI=1S/C16H33NO/c1-4-6-8-10-12-14-17(16(3)18)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
InChI Key |
UHGFFZLCTCGKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCCCCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


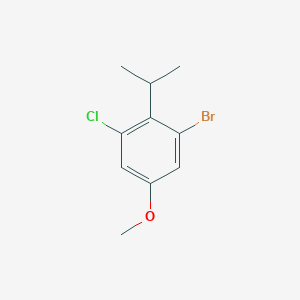
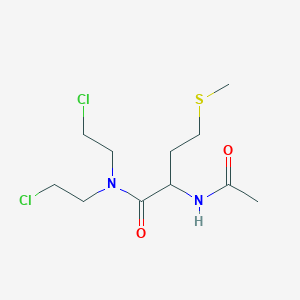
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
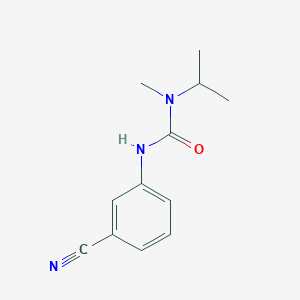
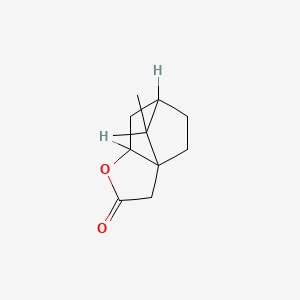

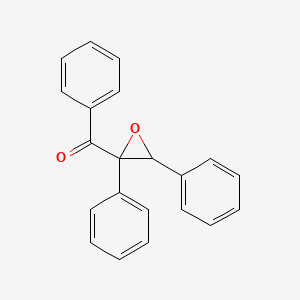
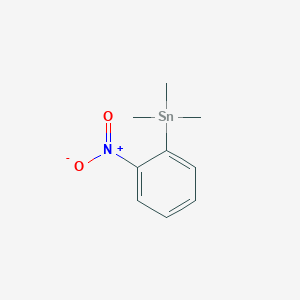
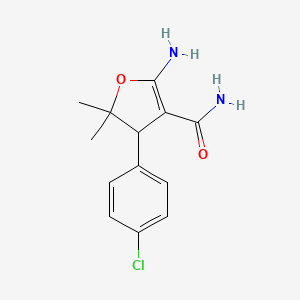
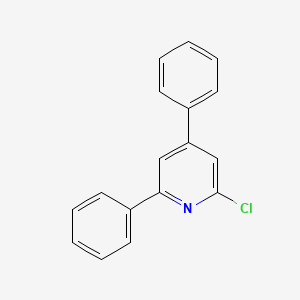
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
